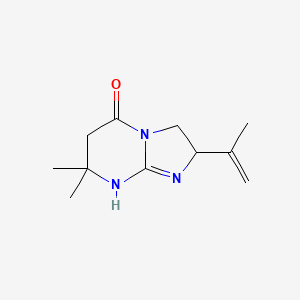
Alchornine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alchornine is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.
Aplicaciones Científicas De Investigación
Pharmacogenetics and Pharmacogenomics
The research in pharmacogenetics and pharmacogenomics, such as that conducted by the NIH Pharmacogenetics Research Network, focuses on understanding how genetic variation affects drug responses. This field is crucial for personalized medicine, where drugs like Alchornine could be tailored to individual genetic profiles for optimal efficacy (Giacomini et al., 2007).
Antiprotozoal Activity
Alchornine, a guanidine alkaloid from Alchornea glandulosa, has been identified for its antiprotozoal activity. It exhibits significant effectiveness against Trypanosoma cruzi, showing potential as a treatment for American trypanosomiasis (Barrosa et al., 2014).
Neuroimaging and Aging Studies
Research involving neuroimaging and aging, such as that by the Morphometry Biomedical Informatics Research Network, often requires the use of various drugs to study brain changes. Alchornine's potential effects on the brain and nervous system could make it relevant in such studies (Fennema-Notestine et al., 2007).
Antistress and Anticonvulsant Activities
The leaf extract of Alchornea cordifolia, which may contain Alchornine, has been investigated for its antistress and anticonvulsant activities. Understanding these properties can lead to potential therapeutic uses of Alchornine in stress and seizure disorders (Umukoro & Aladeokin, 2010).
Drug Development and Personalized Medicine
Alchornine's potential therapeutic properties could contribute to the field of drug development and personalized medicine. Research networks like the Pharmacogenomics Research Network focus on genetic polymorphisms to predict drug responses, which can be crucial for drugs like Alchornine (Long, 2007).
Propiedades
Número CAS |
25819-91-4 |
|---|---|
Nombre del producto |
Alchornine |
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
7,7-dimethyl-2-prop-1-en-2-yl-2,3,6,8-tetrahydroimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H17N3O/c1-7(2)8-6-14-9(15)5-11(3,4)13-10(14)12-8/h8H,1,5-6H2,2-4H3,(H,12,13) |
Clave InChI |
OWOGBGTWYNGTCR-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |
SMILES canónico |
CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



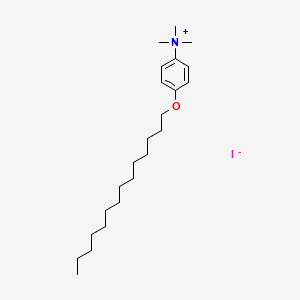
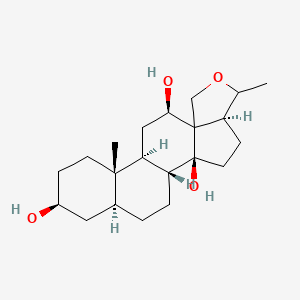
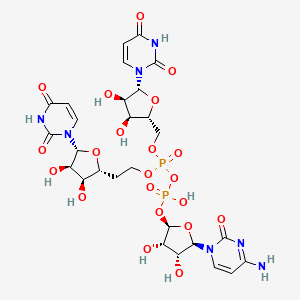
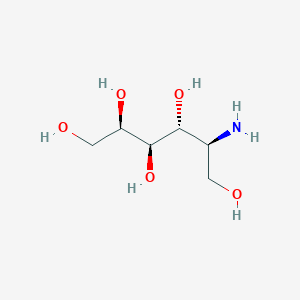
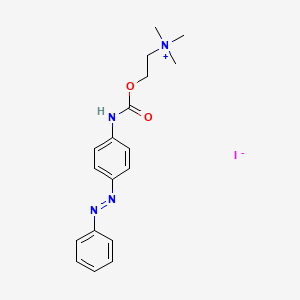
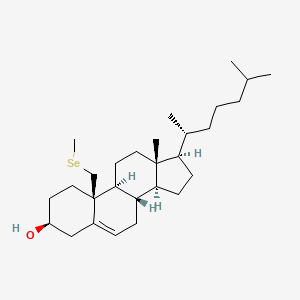
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)
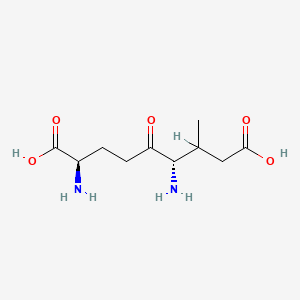
![4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1220701.png)
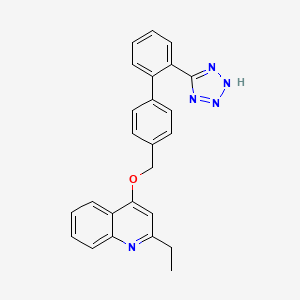
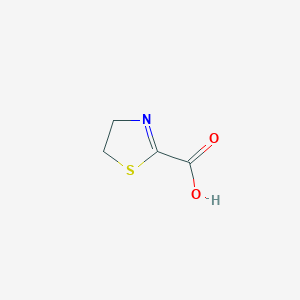
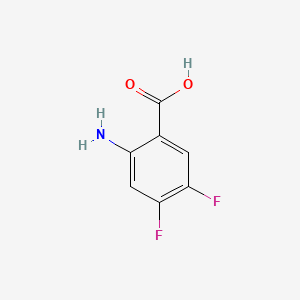
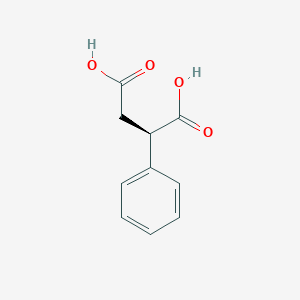
![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)